Almotriptan-d3 (benzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Almotriptan-d3 (benzoate) is a deuterated form of Almotriptan, a selective serotonin receptor agonist used primarily in the treatment of migraines. The compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various research applications, particularly in pharmacokinetic studies .
Preparation Methods
The synthesis of Almotriptan-d3 (benzoate) involves several steps:
Methylation: The initial step involves the methylation of 3-[5-(1-Pyrrolidinyl sulfonyl methyl) 1H-indol-yl]ethane amine.
Formation of Hydroxy Benzoic Acid Addition Salt: The crude Almotriptan is then treated with hydroxy benzoic acid to yield the hydroxy benzoic acid addition salt of Almotriptan.
Conversion to Almotriptan: The hydroxy benzoic acid addition salt is converted to Almotriptan.
Salification: Finally, Almotriptan is salified to its pharmaceutically acceptable salts
Chemical Reactions Analysis
Almotriptan-d3 (benzoate) undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Almotriptan-d3 (benzoate) has several scientific research applications:
Pharmacokinetic Studies: The deuterated form is used as an internal standard in mass spectrometry to study the pharmacokinetics of Almotriptan in human plasma.
Migraine Research: It is used to study the efficacy and safety of Almotriptan in treating migraines.
Drug Development: The compound is used in the development of new drugs targeting serotonin receptors.
Mechanism of Action
Almotriptan-d3 (benzoate) works by binding to the 5-HT1B and 5-HT1D receptors in the brain. This binding leads to the narrowing of blood vessels, stopping pain signals from being sent to the brain, and preventing the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .
Comparison with Similar Compounds
Almotriptan-d3 (benzoate) is compared with other triptans such as sumatriptan, rizatriptan, and eletriptan:
Properties
Molecular Formula |
C24H31N3O4S |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
benzoic acid;N-methyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]-N-(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C17H25N3O2S.C7H6O2/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20;8-7(9)6-4-2-1-3-5-6/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3;1-5H,(H,8,9)/i1D3; |
InChI Key |
UCZNAYBARCXCNA-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.